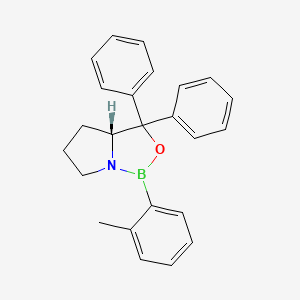

(R)-(+)-o-Tolyl-CBS-oxazaborolidine

Descripción

Enantioselective Synthesis as a Cornerstone of Modern Organic Chemistry

Enantioselective synthesis, also referred to as asymmetric synthesis, is a fundamental area of modern organic chemistry focused on the preferential formation of one enantiomer of a chiral product over its mirror image. numberanalytics.comwikipedia.org This field's importance is underscored by the fact that the different enantiomers of a molecule can exhibit vastly different biological activities. numberanalytics.com In pharmaceuticals, for instance, one enantiomer may provide a therapeutic effect while the other could be inactive or even harmful, as was tragically illustrated by the case of thalidomide. numberanalytics.com Consequently, the ability to control the three-dimensional arrangement of atoms in a molecule is crucial for the synthesis of safe and effective drugs, as well as for applications in agrochemicals and fine chemicals. numberanalytics.com The pursuit of enantiomerically pure compounds has driven the development of numerous strategies, with enantioselective catalysis emerging as a highly efficient and elegant approach. acs.org

The Role of Chiral Lewis Acid Catalysis in Asymmetric Transformations

Chiral Lewis acid catalysis is a powerful tool in asymmetric synthesis, enabling the catalysis of a wide array of chemical transformations with high levels of enantioselectivity. sigmaaldrich.comwikipedia.org Lewis acids are electron-pair acceptors and can activate substrates by coordinating to them, thereby lowering the energy barrier for a particular reaction. youtube.com When the Lewis acid is chiral, it can create a chiral environment around the substrate, influencing the stereochemical outcome of the reaction. wikipedia.org This is achieved by making the transition state leading to one enantiomer energetically more favorable than the transition state leading to the other. wikipedia.org A multitude of chiral Lewis acid catalysts have been developed, incorporating various metals and chiral ligands, and have been successfully applied to reactions such as Diels-Alder reactions, aldol (B89426) reactions, and Michael additions. wikipedia.orgacs.org

Overview of Oxazaborolidine Catalysts in Asymmetric Synthesis

Oxazaborolidines are a class of organoboron compounds that have gained prominence as highly effective catalysts for asymmetric reductions and other transformations. wikipedia.orglabinsights.nl These catalysts, often derived from readily available chiral amino alcohols like proline, create a chiral environment that directs the stereochemical course of a reaction. wikipedia.orgresearchgate.net The discovery and development of oxazaborolidine catalysts, particularly the Corey-Bakshi-Shibata (CBS) catalysts, in the 1980s marked a significant advancement in enantioselective synthesis. tcichemicals.comacs.org They are widely used for the asymmetric reduction of prochiral ketones to chiral secondary alcohols with high yields and excellent enantioselectivity. alfa-chemistry.comsigmaaldrich.com The versatility of oxazaborolidine catalysts extends to the reduction of imines and oxime ethers, as well as their use in enantioselective Diels-Alder reactions. researchgate.netsigmaaldrich.com

Specific Focus on (R)-(+)-o-Tolyl-CBS-Oxazaborolidine

This compound is a specific member of the CBS catalyst family, characterized by the presence of an o-tolyl group attached to the boron atom. sigmaaldrich.com This particular catalyst has demonstrated significant utility in asymmetric synthesis. When protonated, it forms a chiral Lewis acid that can effectively catalyze enantioselective Diels-Alder reactions. sigmaaldrich.comsigmaaldrich.com The o-tolyl substituent influences the steric and electronic properties of the catalyst, which can be crucial for achieving high levels of stereocontrol in various chemical transformations.

Chemical Compound Information

| Compound Name | Synonyms | CAS Number | Molecular Formula |

| This compound | (R)-(+)-3,3-Diphenyl-1-o-tolyl-tetrahydropyrrolo(1,2-c)(1,3,2)oxazaborole | 865812-10-8 | C₂₄H₂₄BNO |

| (R)-2-Methyl-CBS-oxazaborolidine | (R)-Methyl oxazaborolidine; (R)-(+)-2-methyl-CBS-oxazaborolidine | 112022-83-0 | C₁₈H₂₀BNO |

| (S)-α,α-diphenyl-2-pyrrolidinemethanol | 112022-81-8 | C₁₇H₁₉NO | |

| Borane (B79455) | 13283-31-3 | BH₃ | |

| Trifluoromethanesulfonic acid | Triflic acid | 1493-13-6 | CF₃SO₃H |

| Trifluoromethanesulfonimide | 82113-65-3 | C₂HF₆NO₄S₂ |

Research Findings on this compound

The following table summarizes key research findings related to the application of this compound in asymmetric synthesis.

| Reaction Type | Substrate | Reagent | Enantiomeric Excess (ee) | Reference |

| Diels-Alder Reaction | Methacrolein | Cyclopentadiene | 96% | nih.gov |

| Asymmetric Reduction | Acetophenone (B1666503) | Borane | High | santiago-lab.com |

Note: The enantiomeric excess can vary depending on the specific reaction conditions and substrates used.

The development of the CBS reduction has proven to be a highly effective method for the stereoselective and chemoselective reduction of a wide variety of ketones. wikipedia.org This includes aryl-aliphatic, di-aliphatic, and α,β-unsaturated enone systems. wikipedia.org The enantioselectivity of the reduction is influenced by the steric bulk of the substituents on the ketone, with greater steric differentiation leading to higher enantiomeric excess. santiago-lab.com The R-substituent on the boron atom of the CBS catalyst can be varied (e.g., hydrogen, methyl, butyl, phenyl) to optimize the enantioselectivity for a given substrate.

Propiedades

IUPAC Name |

(3aR)-1-(2-methylphenyl)-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24BNO/c1-19-11-8-9-16-22(19)25-26-18-10-17-23(26)24(27-25,20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-9,11-16,23H,10,17-18H2,1H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMKFCAQQGBIPZ-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(N2CCC[C@@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24BNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467684 | |

| Record name | (R)-(+)-o-Tolyl-CBS-oxazaborolidine solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865812-10-8 | |

| Record name | (R)-(+)-o-Tolyl-CBS-oxazaborolidine solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Development and Evolution of Cbs Oxazaborolidine Catalysis

Pioneering Contributions by Itsuno and Co-workers

The story of oxazaborolidine-mediated asymmetric reduction begins in the early 1980s with the seminal work of Shinichi Itsuno and his collaborators. In 1981, they reported the use of chiral alkoxy-amine-borane complexes for the enantioselective reduction of achiral ketones, achieving high yields and notable enantioselectivity. wikipedia.org Their initial investigations involved studying reagents prepared from borane (B79455) and various chiral amino alcohols. rsc.org A key finding was that the ratio of borane to the chiral amino alcohol, such as (S)-valinol, was crucial, with an optimal ratio of 2-3:1 providing selectivities up to 73% for the reduction of n-propyl phenyl ketone. rsc.org

Further research by Itsuno's group led to the development of more effective chiral auxiliaries. They discovered that using α,α-diphenyl β-amino alcohols, like (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanol, resulted in significantly higher enantioselectivities, often around 90% enantiomeric excess (e.e.), for the reduction of a range of ketones and oxime ethers. rsc.org This work laid the fundamental groundwork for the field, demonstrating the potential of chiral borane complexes in asymmetric synthesis. nih.gov Although these were initially stoichiometric applications, they were the first to propose the involvement of a 1,3,2-oxazaborolidine species in these reactions, setting the stage for the catalytic systems to come. nih.govijprs.com

The Corey-Bakshi-Shibata (CBS) Breakthrough and its Impact

While Itsuno's work was foundational, it was the subsequent developments by Elias J. Corey, Raman K. Bakshi, and Saizo Shibata in 1987 that transformed the method into a widely applicable and highly reliable catalytic process. wikipedia.orgsynarchive.com This pivotal development, now famously known as the Corey-Bakshi-Shibata (CBS) reduction, introduced a well-defined chiral oxazaborolidine catalyst derived from proline. wikipedia.orgchem-station.com The genius of the CBS approach was the creation of a stable, yet highly active catalyst that could facilitate the enantioselective reduction of ketones with borane as the stoichiometric reducing agent, using only a small, catalytic amount of the chiral oxazaborolidine. wikipedia.orgalfa-chemistry.com

The CBS catalyst, typically derived from (S)- or (R)-diphenylprolinol, offered several advantages. wikipedia.orgsantiago-lab.com It provided a predictable stereochemical outcome, high enantioselectivity across a broad range of substrates, and the reactions were often fast and procedurally simple. chem-station.com The mechanism proposed by Corey and his team involves the coordination of borane to the nitrogen atom of the oxazaborolidine, which enhances the Lewis acidity of the ring's boron atom and activates the borane as a hydride donor. wikipedia.org The ketone then coordinates to the now more Lewis-acidic endocyclic boron in a sterically controlled manner, leading to a highly face-selective hydride transfer through a six-membered transition state. wikipedia.org

The impact of the CBS breakthrough was immediate and profound. It provided organic chemists with a powerful and practical tool for establishing key stereocenters, finding extensive use in the total synthesis of natural products and the industrial-scale production of pharmaceuticals. wikipedia.orgalfa-chemistry.comsantiago-lab.comwordpress.com The robustness and reliability of the CBS reduction cemented its place as one of the most important methods for asymmetric ketone reduction. wikipedia.orgresearchgate.net

Emergence of o-Tolyl-CBS-Oxazaborolidine and its Distinctive Features

The success of the original CBS catalyst spurred further research into modifying its structure to fine-tune its reactivity and selectivity for specific applications. organic-chemistry.org This led to the development of various analogs where the B-substituent was changed from the original methyl (Me-CBS) or butyl (Bu-CBS) to other groups. Among these second-generation catalysts, the (R)-(+)-o-Tolyl-CBS-oxazaborolidine emerged as a particularly useful variant.

The o-tolyl derivative is synthesized by the condensation of the appropriate chiral prolinol derivative with o-tolylboroxine. scispace.com The introduction of the ortho-tolyl group on the boron atom imparts distinctive features to the catalyst. This modification alters the steric and electronic environment around the catalytic center.

One of the primary applications where the o-tolyl-CBS-oxazaborolidine has proven to be highly effective is in asymmetric Diels-Alder reactions. sigmaaldrich.com When protonated with a strong acid like trifluoromethanesulfonimide, the o-tolyl-CBS-oxazaborolidine forms a chiral Lewis acid that can catalyze [4+2] cycloadditions with high enantioselectivity. sigmaaldrich.comsigmaaldrich.com The ortho-tolyl group plays a crucial role in creating a well-defined chiral pocket that effectively shields one face of the dienophile, directing the approach of the diene.

Computational studies have more recently suggested that the traditional view of steric repulsion being the sole director of enantioselectivity may be incomplete. researchgate.net It is now thought that attractive London dispersion forces between the catalyst's aryl groups (like the o-tolyl group) and the substrate play a significant, if not dominant, role in enantiodiscrimination. researchgate.net This deeper understanding allows for more rational catalyst design, and variants like the o-tolyl-CBS-oxazaborolidine exemplify how modifying the catalyst's structure can expand its utility beyond ketone reductions into other important classes of asymmetric transformations.

Data on CBS Reduction of Various Ketones:

| Ketone | Catalyst | Reducing Agent | Temp (°C) | Yield (%) | e.e. (%) | Reference |

| Acetophenone (B1666503) | (S)-Me-CBS | BH₃·THF | RT | - | 97 | wikipedia.org |

| α-Tetralone | (S)-Me-CBS | BH₃·THF | -20 | 90 | 94 | wikipedia.org |

| 1-Dodecen-3-one | (S)-Me-CBS | BH₃·THF | -78 | 95 | 92 | wikipedia.org |

| Benzalacetone | p-I-PhO-oxazaborolidine | BH₃ | -40 | - | 82 | nih.gov |

| 2,2,2-Trifluoroacetophenone | Bu-CBS | Catecholborane | -78 | - | 92 | nih.gov |

Properties of this compound:

| Property | Value |

| Synonym | (R)-(+)-3,3-Diphenyl-1-o-tolyl-tetrahydropyrrolo(1,2-c)(1,3,2)oxazaborole |

| Molecular Formula | C₂₄H₂₄BNO |

| Molecular Weight | 353.26 g/mol |

| CAS Number | 865812-10-8 |

| Appearance | Solution in toluene |

| Density | 0.900 g/mL at 25 °C (for 0.5M solution in toluene) |

Synthetic Methodologies for R + O Tolyl Cbs Oxazaborolidine

Precursor Synthesis: Chiral Pyrrolidine (B122466) Derivatives

The cornerstone of the synthesis of (R)-(+)-o-Tolyl-CBS-oxazaborolidine is the chiral amino alcohol, (R)-α,α-diphenyl-2-pyrrolidinemethanol. This precursor provides the necessary stereochemical framework for the catalyst. The synthesis of this crucial intermediate typically starts from the readily available and relatively inexpensive amino acid, (R)-proline. santiago-lab.comgoogle.com

Several synthetic routes to (R)-α,α-diphenyl-2-pyrrolidinemethanol have been developed. orgsyn.org One common approach involves the protection of the proline's nitrogen atom, often as an N-carboxyanhydride, followed by reaction with a Grignard reagent, such as phenylmagnesium chloride. orgsyn.org This sequence introduces the two phenyl groups and reduces the carboxylic acid functionality to the desired hydroxymethyl group. orgsyn.org An alternative method involves the esterification of proline, followed by reaction with an excess of the Grignard reagent to yield the diarylprolinol. google.com

The choice of the synthetic route can be influenced by factors such as yield, scalability, and the ease of purification of the intermediate products. orgsyn.orgorgsyn.org Regardless of the specific method employed, the primary objective is to produce (R)-α,α-diphenyl-2-pyrrolidinemethanol with high enantiomeric purity, as this directly translates to the enantioselectivity of the final CBS catalyst.

Table 1: Comparison of Synthetic Routes to (R)-α,α-diphenyl-2-pyrrolidinemethanol

| Starting Material | Key Reagents | Advantages | Disadvantages |

| (R)-Proline | Triphosgene, Phenylmagnesium Chloride | High yield, reliable | Multi-step, requires careful control of reaction conditions |

| (R)-Proline Methyl Ester | Phenylmagnesium Bromide | Fewer steps | Can result in lower yields |

Condensation Reactions with Boronic Acids/Boroxines

The formation of the oxazaborolidine ring is achieved through a condensation reaction between the chiral amino alcohol precursor, (R)-α,α-diphenyl-2-pyrrolidinemethanol, and a suitable boron-containing reagent. santiago-lab.comscispace.com This reaction is a critical step that establishes the core structure of the CBS catalyst.

Utilization of o-Tolylboronic Acid/Boroxine

To synthesize this compound specifically, o-tolylboronic acid or its anhydride (B1165640) form, o-tolylboroxine, is used as the boron source. scispace.com The condensation reaction is typically carried out in an inert solvent, such as toluene, and often requires heating to drive the reaction to completion. google.com The use of o-tolylboroxine can be advantageous as it readily reacts with the amino alcohol. scispace.com

The reaction involves the formation of two new bonds: a B-O bond and a B-N bond, creating the characteristic five-membered oxazaborolidine ring. The o-tolyl group, attached to the boron atom, plays a significant role in modulating the steric and electronic properties of the resulting catalyst, which in turn influences its reactivity and selectivity in asymmetric reductions. santiago-lab.com

In Situ Generation of this compound

In many applications, this compound can be generated in situ, meaning it is prepared in the reaction vessel immediately before its use in a subsequent transformation. sigmaaldrich.com This approach offers several advantages, including convenience and the avoidance of isolating and purifying the often sensitive oxazaborolidine catalyst. researchgate.net

The in situ generation typically involves the reaction of (R)-α,α-diphenyl-2-pyrrolidinemethanol with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex (BMS) or borane-tetrahydrofuran (B86392) complex (BH3·THF), followed by the introduction of the desired aryl or alkyl group via a boronic acid. scispace.comnih.gov For the synthesis of the o-tolyl variant, o-tolylboronic acid would be added to the pre-formed oxazaborolidine core. The active catalyst is formed through the coordination of the borane to the nitrogen atom of the pyrrolidine ring. santiago-lab.com While this method is convenient, the use of isolated and purified CBS catalysts can sometimes offer higher reproducibility. researchgate.net

Purification and Handling Considerations for this compound

This compound is an air- and moisture-sensitive compound, which necessitates careful handling and storage procedures to maintain its catalytic activity. ossila.commit.edu Exposure to atmospheric moisture can lead to hydrolysis of the oxazaborolidine ring, diminishing its effectiveness. santiago-lab.com

Purification of the catalyst, when necessary, is typically achieved through techniques suitable for air-sensitive compounds, such as distillation or crystallization under an inert atmosphere. researchgate.net However, given its sensitivity, it is often sold and used as a solution in an anhydrous solvent like toluene. sigmaaldrich.comsigmaaldrich.com

Table 2: Handling and Storage Recommendations for this compound

| Aspect | Recommendation | Rationale |

| Atmosphere | Handle under an inert atmosphere (e.g., argon or nitrogen) using Schlenk lines or a glove box. mit.eduresearchgate.netpitt.edu | To prevent decomposition via reaction with oxygen and moisture. ossila.com |

| Solvents | Use anhydrous solvents. pitt.eduumich.edu | To prevent hydrolysis of the catalyst. santiago-lab.com |

| Glassware | Oven-dry all glassware before use. mit.edupitt.eduumich.edu | To remove adsorbed moisture from glass surfaces. |

| Storage | Store in a tightly sealed container, often in a solution under an inert atmosphere, and away from light and heat. ossila.com | To maintain long-term stability and catalytic activity. |

| Transfer | Use syringe or cannula techniques for transferring solutions. pitt.eduumich.edu | To avoid exposure to the atmosphere. |

Strict adherence to these handling protocols is essential to ensure the integrity and reactivity of the this compound catalyst for its successful application in asymmetric synthesis.

Mechanistic Investigations of R + O Tolyl Cbs Oxazaborolidine Catalysis

Proposed Catalytic Cycle and Lewis Acid Activation

The catalytic cycle of the (R)-(+)-o-Tolyl-CBS-oxazaborolidine-mediated reduction is initiated by the coordination of a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), to the Lewis basic nitrogen atom of the oxazaborolidine ring. wikipedia.orgyoutube.com This coordination serves a dual purpose: it activates the borane, rendering it a more potent hydride donor, and significantly enhances the Lewis acidity of the endocyclic boron atom of the catalyst. wikipedia.orgnrochemistry.com This heightened Lewis acidity is a crucial feature, as it facilitates the subsequent coordination of the ketone substrate to the catalyst. youtube.comnrochemistry.com

The active catalyst-borane complex then binds to the prochiral ketone. wikipedia.org This binding is followed by an intramolecular hydride transfer from the activated borane to the carbonyl carbon of the ketone via a highly organized, six-membered transition state. wikipedia.orgyoutube.com This step results in the formation of an alkoxyborane intermediate and regenerates the catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgnrochemistry.com A final acidic workup of the alkoxyborane yields the desired chiral alcohol. nrochemistry.com The entire process is highly efficient due to the dual activation of both the reducing agent and the substrate by the CBS catalyst. alfa-chemistry.com

Substrate Coordination and Transition State Geometries

The stereochemical outcome of the CBS reduction is dictated by the specific manner in which the ketone substrate coordinates to the chiral catalyst-borane complex and the geometry of the subsequent hydride transfer transition state. wikipedia.orgyoutube.com The ketone coordinates to the Lewis acidic endocyclic boron atom of the catalyst in a way that minimizes steric interactions. wikipedia.org Specifically, the ketone orients itself so that its larger substituent (R(L)) is positioned away from the o-tolyl group of the catalyst, while the smaller substituent (R(S)) is directed towards it. santiago-lab.com

The borane activator complex, formed by the coordination of BH₃ to the nitrogen atom of the oxazaborolidine, is central to the catalytic activity. wikipedia.orgorganic-chemistry.org This complexation has been confirmed by various spectroscopic methods, including ¹¹B NMR, and by X-ray crystallography of related systems. wikipedia.orgmagritek.com The formation of this adduct not only activates the borane for hydride delivery but also pre-organizes the system for the subsequent coordination of the ketone, setting the stage for the highly stereoselective reduction. youtube.comorganic-chemistry.org The choice of borane source, ranging from BH₃·THF and BH₃·SMe₂ to catecholborane, can influence the reaction's efficiency and enantioselectivity. nrochemistry.com

The high degree of enantioselectivity achieved with the this compound catalyst is largely attributed to its rigid bicyclic structure. youtube.comnrochemistry.com This rigidity locks the catalyst into a specific conformation, creating a well-defined chiral pocket that effectively discriminates between the two prochiral faces of the ketone. This structural constraint minimizes competing, non-selective reaction pathways and ensures a consistent and predictable stereochemical outcome. nrochemistry.com The steric and electronic properties of the substituent on the boron atom, in this case, the o-tolyl group, also play a significant role in fine-tuning the catalyst's selectivity. organic-chemistry.org

Hydride Transfer Pathways and Enantiodifferentiation

The key enantiodifferentiating step in the CBS reduction is the intramolecular hydride transfer from the borane coordinated to the nitrogen to the ketone carbonyl carbon. wikipedia.orgresearchgate.net This transfer occurs through a six-membered, chair-like or boat-like transition state. youtube.comyoutube.com The preferential binding of the ketone, with its larger group oriented away from the catalyst's steric bulk, leads to two diastereomeric transition states, one of which is significantly lower in energy. youtube.com The reaction proceeds predominantly through this lower-energy pathway, resulting in the formation of one enantiomer of the alcohol in high excess. youtube.com The driving force for this facial selectivity is the minimization of steric repulsion between the ketone's substituents and the chiral catalyst framework in the transition state. wikipedia.orgsantiago-lab.com

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry has become an invaluable tool for gaining a deeper understanding of the intricate mechanisms of reactions catalyzed by this compound. acs.orgrsc.org These theoretical approaches allow for the detailed examination of molecular structures, reaction pathways, and transition states that may be difficult to study experimentally. rsc.org

Density Functional Theory (DFT) has been widely employed to model the transition states involved in the CBS reduction. researchgate.netnih.gov These studies provide detailed geometric and energetic information about the key intermediates and transition states along the reaction coordinate. nih.gov DFT calculations have been used to rationalize the observed enantioselectivities by comparing the energies of the competing diastereomeric transition states. researchgate.net For instance, DFT studies have confirmed that the transition state leading to the major enantiomer is indeed lower in energy, and they have helped to elucidate the subtle interplay of steric and electronic factors that govern the stereochemical outcome. researchgate.netnih.gov Non-covalent interaction (NCI) analysis, a computational tool, has been used to visualize and quantify the weak interactions that contribute to the stability of the favored transition state. researchgate.net

Data Tables

Table 1: Key Intermediates and Transition States in the CBS Reduction

| Species | Description | Role in Catalytic Cycle |

| CBS Catalyst | This compound | Chiral catalyst that orchestrates the enantioselective reduction. |

| Borane Activator Complex | CBS catalyst with BH₃ coordinated to the nitrogen atom. | Activates the borane and enhances the Lewis acidity of the catalyst's boron atom. wikipedia.orgyoutube.com |

| Ketone-Catalyst Complex | Prochiral ketone coordinated to the Lewis acidic boron of the activator complex. | Positions the substrate for stereoselective hydride attack. wikipedia.org |

| Hydride Transfer Transition State | Six-membered ring structure involving the catalyst, borane, and ketone. | The enantiodetermining step of the reaction. youtube.comresearchgate.net |

| Alkoxyborane | Product formed after hydride transfer. | Precursor to the final chiral alcohol product. wikipedia.org |

Quantum Mechanical and Semiempirical Calculations

Computational chemistry has emerged as a powerful tool for elucidating the intricate mechanistic details of the this compound catalyzed reduction of ketones. Through the application of quantum mechanical and semiempirical methods, researchers have been able to model the reaction pathway, analyze transition states, and rationalize the high enantioselectivity observed experimentally. These theoretical investigations provide insights that are often difficult to obtain through experimental means alone.

Detailed quantum mechanical studies, including ab initio and Density Functional Theory (DFT) calculations, have been instrumental in mapping out the energy landscape of the CBS reduction. acs.orgnih.gov While many seminal computational studies have focused on the closely related (R)-2-Methyl-CBS-oxazaborolidine due to its simpler structure, the fundamental mechanistic principles are directly applicable to the o-tolyl variant. The primary role of the o-tolyl group is to modulate the steric and electronic properties of the catalyst, which can influence the degree of enantioselectivity, but the core catalytic cycle remains the same. nih.gov

A key aspect of the CBS reduction mechanism elucidated by computational studies is the initial formation of a complex between the CBS catalyst and borane (BH₃). sigmaaldrich.com Calculations have shown that borane coordinates to the nitrogen atom of the oxazaborolidine ring. sigmaaldrich.comwikipedia.org This coordination enhances the Lewis acidity of the endocyclic boron atom, priming it for interaction with the ketone substrate, and simultaneously activates the borane as a hydride donor. wikipedia.org

Following the formation of the catalyst-borane complex, the prochiral ketone coordinates to the Lewis acidic endocyclic boron atom. The stereochemical outcome of the reaction is determined by the facial selectivity of this coordination. Computational models have demonstrated that the ketone preferentially coordinates in a manner that places its larger substituent in a pseudo-equatorial position to minimize steric interactions with the bulky diphenylmethyl group of the catalyst.

The hydride transfer from the coordinated borane to the carbonyl carbon of the ketone proceeds through a six-membered, chair-like transition state. wikipedia.org The stability of this transition state is a critical factor in the enantioselectivity of the reduction. Quantum mechanical calculations have been employed to determine the geometries and energies of the competing transition states leading to the (R) and (S) alcohol products.

A significant finding from these computational investigations is the remarkable rigidity of the CBS catalyst framework, which is a major contributor to its high enantioselectivity. nih.gov The bicyclic structure of the oxazaborolidine ring system restricts conformational flexibility, leading to a well-defined chiral environment around the active site.

Semiempirical methods, such as AM1, have also been applied to study the CBS reduction. nih.gov While generally less accurate than ab initio or DFT methods, semiempirical calculations can be useful for exploring broader conformational landscapes and for studying larger systems due to their lower computational cost. These methods have provided valuable qualitative insights into the reaction mechanism.

The data presented in the following tables are derived from a detailed computational study on the reduction of acetophenone (B1666503) using the methyl-substituted CBS catalyst and serve as a representative example of the types of insights gained from such calculations.

| Method | Re-face Complex | Si-face Complex |

|---|---|---|

| AM1 | 0.00 | 1.34 |

| HF/3-21G | 0.00 | 1.55 |

| HF/6-31G | 0.00 | 1.29 |

| B3LYP/6-31G | 0.00 | 0.89 |

| Method | Transition State to (S)-Alcohol | Transition State to (R)-Alcohol | ΔE‡ |

|---|---|---|---|

| AM1 | 4.85 | 7.19 | 2.34 |

| HF/3-21G | 6.95 | 9.33 | 2.38 |

| HF/6-31G | 8.23 | 10.37 | 2.14 |

| B3LYP/6-31G | 5.45 | 7.41 | 1.96 |

These theoretical predictions are in good qualitative agreement with experimental observations, where the (S)-alcohol is the major product. The calculated energy differences between the diastereomeric transition states consistently favor the formation of the experimentally observed enantiomer. Such computational studies not only provide a detailed picture of the reaction mechanism but also serve as a predictive tool for designing new and more effective catalysts for asymmetric reductions.

Enantioselective Catalytic Applications of R + O Tolyl Cbs Oxazaborolidine

Asymmetric Reduction of Prochiral Ketones

The primary application of (R)-(+)-o-Tolyl-CBS-oxazaborolidine is the enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols. nih.govsigmaaldrich.com The predictability of the stereochemical outcome and the high levels of enantioselectivity achievable make this a widely adopted method in asymmetric synthesis. nih.gov

The CBS reduction is highly effective for both aliphatic and aromatic ketones. Aromatic ketones, particularly those with significant steric differentiation between the two substituents, are excellent substrates for this catalytic system. For instance, the reduction of acetophenone (B1666503) and its derivatives typically proceeds with high enantiomeric excess (ee). santiago-lab.com The steric bulk of the o-tolyl group on the catalyst can influence the degree of enantioselectivity, often providing excellent results.

While the reduction of aromatic ketones generally yields high enantioselectivities, aliphatic ketones can present a greater challenge, especially those with less steric bulk or flexible chains. nih.gov However, modifications to the reaction conditions, such as the use of different borane (B79455) sources or additives, can often improve the enantioselectivity for these substrates. nih.gov

Below is a representative table illustrating the typical performance of CBS catalysts in the reduction of aliphatic and aromatic ketones. Please note that specific data for the o-tolyl variant is limited in readily available literature, and this table reflects general outcomes for the CBS catalyst class.

| Ketone Substrate | Product | Typical Yield (%) | Typical ee (%) |

| Acetophenone | (R)-1-Phenylethanol | >95 | >95 |

| 2-Octanone | (R)-2-Octanol | High | Moderate to High |

| Propiophenone | (R)-1-Phenyl-1-propanol | >95 | >95 |

Data is representative of CBS catalyst performance in general.

A significant advantage of the CBS reduction is its chemoselectivity in the reduction of α,β-unsaturated ketones (enones). The reaction selectively reduces the carbonyl group (1,2-reduction) without affecting the carbon-carbon double bond, a common side reaction with many reducing agents. nih.govnih.gov This provides a direct route to valuable chiral allylic alcohols, which are versatile synthetic intermediates. nih.gov

The reduction of enones like benzalacetone using CBS catalysts can proceed with high enantioselectivity. nih.gov The olefinic part of the enone generally acts as the larger substituent, dictating the stereochemical outcome of the reduction. nih.gov

| Enone Substrate | Product | Typical Yield (%) | Typical ee (%) |

| Benzalacetone | (R,E)-4-Phenylbut-3-en-2-ol | High | >90 |

| 1-Acetylcyclohexene | (R)-1-(Cyclohex-1-en-1-yl)ethanol | High | High |

Data is representative of CBS catalyst performance in general.

The asymmetric reduction of α-haloketones using CBS catalysts provides a straightforward method for the synthesis of chiral halohydrins. nih.gov These intermediates can be readily converted to valuable chiral epoxides through subsequent treatment with a base, often in a one-pot procedure. nih.gov This two-step sequence is a powerful strategy for accessing enantiomerically pure epoxides, which are important building blocks in organic synthesis. The reduction of substrates like α-chloroacetophenone proceeds with high enantioselectivity, leading to the corresponding chiral chlorohydrin, which can then be cyclized to form the chiral epoxide. nih.gov

| α-Haloketone Substrate | Intermediate Halohydrin | Final Epoxide Product | Typical Overall Yield (%) | Typical ee (%) |

| α-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | (S)-Styrene oxide | High | >95 |

Data is representative of CBS catalyst performance in general.

The enantioselective reduction of trifluoromethyl ketones is of significant interest due to the prevalence of the trifluoromethyl group in many biologically active compounds. However, the high reactivity of these ketones can lead to lower enantioselectivities in CBS reductions due to a competing non-catalytic reduction pathway. nih.gov Despite this challenge, optimization of reaction conditions, such as the use of specific borane reagents or the addition of Lewis acids like BF₃, can significantly enhance the enantiomeric excess. nih.gov The reduction of 2,2,2-trifluoroacetophenone, for example, can be improved to provide the corresponding chiral alcohol with good enantioselectivity under modified conditions. nih.gov

| Trifluoromethyl Ketone Substrate | Product | Typical Yield (%) | Typical ee (%) |

| 2,2,2-Trifluoroacetophenone | (S)-2,2,2-Trifluoro-1-phenylethanol | High | Moderate to High |

Data is representative of CBS catalyst performance in general, often requiring optimized conditions.

The asymmetric reduction of heterocyclic ketones presents a unique set of challenges. The heteroatom in the ring can potentially coordinate to the borane or the Lewis acidic center of the catalyst, which can interfere with the desired catalytic cycle and lead to lower enantioselectivities. The electronic nature and position of the heteroatom relative to the carbonyl group can significantly influence the outcome of the reduction. For instance, the reduction of 2-acetylfuran (B1664036) may require careful optimization of the catalyst and reaction conditions to achieve high enantioselectivity. While successful reductions of some heterocyclic ketones have been reported with CBS catalysts, achieving consistently high selectivity across a broad range of substrates remains an area of active research.

In substrates containing multiple carbonyl groups or other reducible functional groups, the CBS catalyst can exhibit high regioselectivity, preferentially reducing the more sterically accessible or electronically activated ketone. Furthermore, in the reduction of ketones that can produce diastereomeric products, such as cyclic ketones with existing stereocenters, the CBS catalyst can provide high levels of diastereoselectivity. For example, the reduction of 4-tert-butylcyclohexanone (B146137) with various reducing agents is a classic case study in diastereoselectivity. chemeducator.org While not specifically detailing the o-tolyl variant, the general principles of CBS reduction suggest that it would favor the formation of one diastereomer over the other due to the sterically demanding nature of the catalyst guiding the hydride delivery from the less hindered face of the ketone.

Asymmetric Reduction of Ketimines and Imines

This compound and its parent compound, (R)-2-Methyl-CBS-oxazaborolidine, have proven to be highly effective catalysts for the enantioselective reduction of ketimines and imines to furnish chiral amines. sigmaaldrich.comrug.nl These reactions are crucial in the synthesis of numerous biologically active compounds and pharmaceutical intermediates. The general principle involves the activation of a borane source, typically borane-dimethylsulfide (BMS) or catecholborane, by the CBS catalyst. The catalyst-borane complex then coordinates to the imine, facilitating a stereoselective hydride transfer to the imine carbon.

The mechanism of the CBS reduction of imines is analogous to that of ketones. rug.nl The nitrogen atom of the oxazaborolidine coordinates to the borane, enhancing its hydridic character. Simultaneously, the endocyclic boron atom of the catalyst acts as a Lewis acid, coordinating to the nitrogen atom of the imine. This dual activation brings the reactants into a well-organized, six-membered ring transition state, enabling highly enantioselective hydride delivery. rug.nlnrochemistry.com The steric environment created by the tolyl group on the CBS catalyst plays a pivotal role in directing the approach of the imine, thus dictating the stereochemical outcome of the reduction.

Research has demonstrated the broad applicability of this methodology to a variety of ketimine and imine substrates. High yields and excellent enantioselectivities are consistently achieved, particularly for N-substituted ketimines. sigmaaldrich.com The reaction conditions, such as temperature and the choice of borane reagent, can be optimized to maximize the enantiomeric excess (ee) of the resulting amine. rug.nl

Asymmetric Reduction of Oximes and their Derivatives

The asymmetric reduction of oximes and their derivatives, such as O-alkyl or O-benzyl oxime ethers, represents a valuable pathway to chiral primary amines. The this compound, in conjunction with a borane source, effectively catalyzes this transformation with high enantioselectivity. sigmaaldrich.comnih.gov This method provides a direct route to enantiopure primary amines, which are important building blocks in organic synthesis.

The reduction of oxime ethers using the CBS catalyst and borane proceeds through a mechanism similar to that of ketones and imines. nih.gov The catalyst activates the borane, and the oxime ether coordinates to the chiral Lewis acidic center of the catalyst. This coordination directs the hydride transfer from the borane to the nitrogen-carbon double bond of the oxime ether, leading to the formation of the chiral amine. The stereochemical outcome is controlled by the chiral environment of the CBS catalyst.

Studies have shown that the enantioselectivity of the reduction is influenced by the nature of the substituent on the oxime oxygen and the reaction conditions. For instance, the reduction of O-benzyl oxime ethers often yields primary amines with high enantiomeric excesses. nih.gov Optimization of parameters like temperature and solvent is crucial for achieving optimal results. Lower temperatures generally lead to higher enantioselectivities. nih.gov

Applications in Enantioselective Carbon-Carbon Bond Forming Reactions

Diels-Alder Reactions via Chiral Oxazaborolidinium Ions (COBIs)

The this compound can be converted into a powerful chiral Lewis acid catalyst, a chiral oxazaborolidinium ion (COBI), upon protonation with a strong acid like trifluoromethanesulfonimide. sigmaaldrich.com These COBIs have emerged as highly effective catalysts for enantioselective Diels-Alder reactions. wikipedia.orgnih.govacs.org The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings with multiple stereocenters. researchgate.net

The COBI catalyst activates the dienophile by coordinating to its carbonyl group, thereby lowering its LUMO energy and accelerating the cycloaddition with the diene. nih.gov The chiral environment of the COBI, dictated by the tolyl-substituted oxazaborolidine backbone, effectively shields one face of the dienophile. This steric blocking directs the approach of the diene to the opposite face, resulting in a highly enantioselective [4+2] cycloaddition. This method has been successfully applied to a range of dienophiles and dienes, affording the corresponding cycloadducts in high yields and with excellent enantioselectivities. sigmaaldrich.comwikipedia.org The catalyst's effectiveness is particularly notable in promoting exo-selective Diels-Alder reactions, which can be challenging to achieve with other catalytic systems. researchgate.net

Mukaiyama Aldol (B89426) Reactions

The Mukaiyama aldol reaction is a fundamental carbon-carbon bond-forming reaction that involves the addition of a silyl (B83357) enol ether to an aldehyde or ketone, typically catalyzed by a Lewis acid. nih.govwikipedia.orgyoutube.comresearchgate.net The use of chiral Lewis acids, such as those derived from this compound, can render this process highly enantioselective.

In this context, the chiral oxazaborolidine acts as a Lewis acid to activate the carbonyl component, coordinating to its oxygen atom. wikipedia.orgresearchgate.net This coordination enhances the electrophilicity of the carbonyl carbon and, due to the chiral nature of the catalyst, creates a chiral pocket around the reaction center. The silyl enol ether then attacks the activated carbonyl from the less sterically hindered face, as dictated by the catalyst's stereochemistry, leading to the formation of a β-hydroxy carbonyl compound with high enantiopurity. nih.govorganic-chemistry.org The stereochemical outcome, whether syn or anti, can often be controlled by the geometry (E or Z) of the silyl enol ether and the specific reaction conditions. wikipedia.org This methodology has proven to be a powerful tool for the asymmetric synthesis of polyketide natural products and other complex molecules containing 1,3-diol functionalities. nih.govwordpress.com

Michael Additions

The Michael addition, or conjugate addition, is a versatile method for forming carbon-carbon bonds by the addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.govmdpi.com The enantioselective variant of this reaction can be effectively catalyzed by chiral Lewis acids derived from CBS reagents like this compound.

The catalytic cycle involves the activation of the α,β-unsaturated electrophile by the chiral Lewis acidic oxazaborolidine. This coordination increases the electrophilicity of the β-carbon and establishes a chiral environment that directs the nucleophilic attack. A variety of nucleophiles, including silyl ketene (B1206846) acetals and other enolates, can be employed in this reaction. The catalyst ensures that the nucleophile adds to one of the enantiofaces of the Michael acceptor preferentially, resulting in the formation of the adduct with high enantiomeric excess. wordpress.com This approach has found broad utility in the asymmetric synthesis of 1,5-dicarbonyl compounds and other structures containing new stereogenic centers. nih.gov

Cyanosilylation of Aldehydes

The enantioselective addition of a cyano group to a carbonyl compound, known as cyanosilylation when using a silyl cyanide reagent, is a valuable transformation for the synthesis of chiral cyanohydrins. researchgate.netresearchgate.netnih.gov Chiral oxazaborolidinium ions (COBIs), generated from this compound, have been demonstrated to be excellent catalysts for this reaction. organic-chemistry.org

The mechanism involves the activation of the aldehyde by the chiral oxazaborolidinium catalyst. organic-chemistry.org The catalyst coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. A cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), then attacks the activated carbonyl. The chiral environment provided by the catalyst directs the nucleophilic attack of the cyanide to one of the prochiral faces of the aldehyde, leading to the formation of the corresponding silylated cyanohydrin with high enantioselectivity. organic-chemistry.orgorganic-chemistry.org The use of additives, like triphenylphosphine (B44618) oxide, can sometimes enhance the reactivity and enantioselectivity by forming a more reactive cyanide donor. organic-chemistry.org This method is applicable to a wide range of aromatic and aliphatic aldehydes, providing access to valuable chiral building blocks for further synthetic transformations. organic-chemistry.orgorganic-chemistry.org

Table of Research Findings for Enantioselective Catalytic Applications

Table of Mentioned Chemical Compounds

Enantioselective Photochemical Reactions

The application of chiral Lewis acids to control stereochemistry in photochemical reactions represents a significant advance in asymmetric catalysis. This compound and related structures have emerged as effective catalysts in this domain, capable of inducing high levels of enantioselectivity by altering the energetic states and absorption behavior of substrates upon coordination. wikipedia.orgsigmaaldrich.com These catalysts can operate through various mechanisms, including direct excitation and triplet sensitization, and their effectiveness often relies on tailoring the catalyst's electronic and steric properties to the specific substrate and reaction type. wikipedia.orgnih.gov

[2+2] Photocycloadditions

The enantioselective [2+2] photocycloaddition is a powerful method for constructing cyclobutane (B1203170) rings, which are key structural motifs in numerous natural products and biologically active molecules. Chiral 1,3,2-oxazaborolidines, including the o-tolyl variant, have been successfully employed as Lewis acid catalysts in both intramolecular and intermolecular versions of this reaction. nih.gov

Initial successes were demonstrated with substrates such as coumarins and 1-alkenoyl-5,6-dihydro-4-pyridones. wikipedia.orgsigmaaldrich.com The catalyst coordinates to the carbonyl group of the substrate, forming a complex that can be selectively excited with light. This coordination not only provides a chiral environment to direct the approach of the reacting partners but can also lead to a bathochromic shift in the substrate's absorption spectrum, allowing for selective irradiation of the catalyst-substrate complex and minimizing the uncatalyzed background reaction. nih.gov

For many of these reactions, a high catalyst loading (e.g., 50 mol%) is often necessary to achieve high enantioselectivity, as the competitive racemic background reaction can be significant. wikipedia.org The choice of substituents on the boron-bound aryl ring of the oxazaborolidine is crucial, as it has a significant impact on the enantiomeric excess (ee) of the product, indicating that the catalyst must be carefully matched to the substrate. sigmaaldrich.comnih.gov For instance, in the intramolecular [2+2] photocycloaddition of 3-alkenyloxy-2-cycloalkenones, a catalyst bearing a 2,4,6-trifluoro-substituted phenyl group at the boron atom was found to give superior enantioselectivity compared to the o-tolyl version for certain substrates. sigmaaldrich.comnih.gov

Mechanistic studies suggest a two-point binding model where the Lewis acidic boron atom coordinates to the carbonyl oxygen, while another interaction, potentially a nonclassical hydrogen bond, occurs between the oxazaborolidine and the substrate, creating a well-defined, rigid chiral template that dictates the facial selectivity of the cycloaddition. sigmaaldrich.com

Table 1: Examples of Enantioselective [2+2] Photocycloadditions Catalyzed by Chiral Oxazaborolidines

| Substrate Type | Reaction Type | Catalyst Variant | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| Coumarin derivative | Intramolecular | (R)-o-Tolyl-CBS-oxazaborolidine derivative | ~50 | 91 | sigmaaldrich.comnih.gov |

| 3-Alkenyloxy-2-cycloalkenone | Intramolecular | (R)-CBS-oxazaborolidine with 2,4,6-trifluorophenyl group | 86 | 91 | sigmaaldrich.comnih.gov |

| 2-Cyclohexenone | Intermolecular | (R)-CBS-oxazaborolidine with 3,5-bis(trifluoromethyl)phenyl group | 65 | 93 | nih.gov |

Photochemical Rearrangements

Beyond cycloadditions, this compound and its analogs have been shown to catalyze enantioselective photochemical rearrangements. These transformations demonstrate that the utility of chiral Lewis acid catalysis in photochemistry is not limited to reactions involving multiple components but can also control the stereochemical outcome of unimolecular processes. wikipedia.orgnih.gov

A notable example is the oxadi-π-methane rearrangement of cyclohexa-2,4-dienones. In this reaction, the chiral Lewis acid catalyst differentiates between two enantiotopic π-systems, leading to the formation of a bicyclic product with high enantioselectivity. wikipedia.org Significantly, this type of reaction can proceed with lower catalyst loadings (e.g., 10 mol%) because the substrate is designed to react exclusively when bound to the oxazaborolidine catalyst. wikipedia.org This strategy overcomes a common limitation of high catalyst loading in other photochemical methods.

Research has also revealed that these enantioselective photochemical reactions, catalyzed by chiral Lewis acids, can occur on the singlet potential energy surface. sigmaaldrich.comnih.gov This finding expands the scope of Lewis acid-catalyzed photochemical reactions beyond triplet-state chemistry, which is often invoked in photocycloadditions. nih.gov

Other Advanced Asymmetric Transformations

The utility of this compound extends to other advanced asymmetric transformations that leverage its unique catalytic properties for creating stereogenic centers.

Hydrophosphination Reactions

The direct catalytic asymmetric hydrophosphination of unactivated alkenes and alkynes remains a significant challenge in synthetic chemistry. While various transition metal and organocatalytic systems have been developed for this purpose, the application of this compound specifically for direct hydrophosphination is not widely documented in the literature. nih.govnih.govrsc.orgnih.govrsc.org

However, CBS catalysts have been successfully applied in a closely related transformation: the enantioselective 1,4-addition (phospha-Michael addition) of diarylphosphine oxides to α,β-unsaturated thioesters. acs.org In a notable study, a commercial CBS catalyst was used without activation by strong acids, providing chiral thioesters containing a phosphorus stereocenter in excellent yields and with high enantioselectivities. acs.org This reaction proceeds under mild, air-insensitive conditions at room temperature, highlighting a novel application for CBS catalysts in asymmetric C-P bond formation. acs.org

Desymmetrization Strategies

Desymmetrization of meso-compounds is a powerful strategy for the synthesis of enantiomerically pure molecules from achiral starting materials. The Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones is a classic example of this approach, where the catalyst differentiates between the two enantiotopic faces of a carbonyl group. youtube.comorganic-chemistry.org

More advanced applications involve the desymmetrization of more complex meso-substrates. For instance, CBS catalysts have been used in the reductive desymmetrization of meso-imides. In one strategy, a meso-maleimide is first converted into a Diels-Alder adduct with anthracene (B1667546) to temporarily remove a plane of symmetry. acs.org The subsequent CBS-catalyzed reduction of one of the two enantiotopic carbonyl groups proceeds with high stereoselectivity. acs.org This method provides access to chiral α,β-unsaturated lactams after a retro-Diels–Alder reaction. acs.org The stereochemical outcome is rationalized by a model where the Lewis acidic boron of the catalyst coordinates to the imide carbonyl group that minimizes steric clash with the catalyst's substituents. acs.org

Another advanced desymmetrization strategy employing oxazaborolidines is the kinetic resolution of atropisomeric lactones. scispace.com In this process, the catalyst selectively reduces one of the enantiomers of a rapidly racemizing atropisomeric lactone, leading to a single, stable, enantiomerically enriched alcohol product. This dynamic kinetic resolution demonstrates the catalyst's ability to control complex stereochemical challenges beyond simple prochiral centers. scispace.com

Catalyst Design, Modifications, and Advanced Systems

Impact of Substituents on Boron and Nitrogen Atoms on Catalytic Performance

The identity of the substituents on both the boron and nitrogen atoms of the oxazaborolidine ring plays a crucial role in determining the catalyst's performance. The substituent on the boron atom (R in the general CBS structure) directly influences the steric environment around the active site. This allows for the fine-tuning of enantioselectivity for different substrates. sigmaaldrich.com For the reduction of ketones, the catalyst operates by having the larger of the ketone's two substituents orient itself away from the boron substituent to minimize steric hindrance. sigmaaldrich.com Consequently, the choice of this R group, which can range from hydrogen and methyl to butyl and phenyl, is critical for achieving optimal enantiomeric excess (ee). sigmaaldrich.com

The nitrogen atom, an integral part of the chiral amino alcohol precursor, coordinates with borane (B79455) (the reducing agent) to form the active catalyst. sigmaaldrich.com This coordination enhances the Lewis acidity of the endocyclic boron atom, which in turn activates the ketone substrate. princeton.edu Modifications to the proline-derived backbone, which affects the environment of the nitrogen atom, have been explored to assess their impact on enantioselectivity in reactions such as the reduction of meso-imides. nih.gov The electronic and steric properties of the groups attached to the nitrogen-containing ring structure can influence the stability and activity of the catalyst complex. nih.govnih.gov

Table 1: Effect of Boron Substituent on Enantioselectivity in Ketone Reduction

| Ketone Substrate | Boron Substituent (R) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Acetophenone (B1666503) | Methyl | High | sigmaaldrich.com |

| Various Ketones | Hydrogen, Butyl, Phenyl | Variable (Optimized by choice) | sigmaaldrich.com |

Development of Modified CBS-Oxazaborolidine Catalysts

To enhance the stability, selectivity, and substrate scope of CBS catalysts, numerous modifications have been developed, primarily by altering the chiral amino alcohol backbone or by creating more stable catalyst precursors.

While the archetypal CBS catalyst is derived from proline, a wide range of other chiral amino alcohols have been used to generate novel oxazaborolidine catalysts. nih.govorganic-chemistry.org A notable example is the use of chiral lactam alcohols. nih.govresearchgate.net For instance, the oxazaborolidine catalyst generated in situ from (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one and borane has been shown to effectively catalyze the enantioselective reduction of various ketones, including challenging substrates like primary aliphatic and trifluoromethyl ketones. nih.govresearchgate.net This approach can offer a more reliable and practical alternative to using isolated CBS catalysts, which may degrade upon storage. nih.gov The reduction of aryl methyl, ethyl, and chloromethyl ketones with a catalyst derived from a chiral lactam alcohol (10 mol%) and borane afforded the corresponding secondary alcohols with excellent enantioselectivities (91-98% ee). nih.gov

Another class of precursors explored for the synthesis of chiral ligands and catalysts are aziridine (B145994) carbinols. mdpi.com These strained, three-membered ring structures are valuable building blocks in asymmetric synthesis. princeton.edunih.gov Diastereomeric aziridine carbinols have been successfully employed as chiral ligands in the highly enantioselective arylation of aldehydes. mdpi.com The principle of modifying the chiral scaffold extends to these systems, demonstrating the ongoing search for new catalyst structures with unique reactivity and selectivity profiles. mdpi.comwikipedia.org

Table 2: Performance of Lactam Alcohol-Derived Oxazaborolidine Catalyst

| Substrate Type | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Aromatic Ketones | In situ catalyst from chiral lactam alcohol + Borane | High | nih.gov |

| α,β-Enones | In situ catalyst from chiral lactam alcohol + 4-Iodophenoxyborane | Up to 90% | nih.gov |

| Trifluoromethyl Ketones | In situ catalyst from chiral lactam alcohol + Borane | Up to 86% | nih.gov |

A significant advancement in the practical application of CBS catalysts has been the development of stable, crystalline spiroborate esters as catalyst precursors. nih.gov These aminoborate complexes are derived from nonracemic 1,2-amino alcohols, a diol such as ethylene (B1197577) glycol, and a borate (B1201080) like triisopropyl borate. nih.gov In situ generated B-H oxazaborolidines can sometimes form side products that reduce the catalyst's effectiveness. nih.gov Spiroborate esters overcome this limitation by providing a stable, solid form of the catalyst that is less sensitive and offers higher reproducibility. researchgate.netnih.gov The spiroaminoborate ester derived from diphenylprolinol has proven highly effective for the borane-mediated reduction of a wide array of ketones, providing enantioselectivities that are comparable or even superior to the classic in situ generated CBS reagent. nih.gov

Heterogenization and Polymer-Supported CBS Catalysts

To facilitate catalyst recovery and reuse, a key principle of green chemistry, researchers have developed heterogenized versions of the CBS catalyst. This typically involves anchoring the catalyst to a solid support, most commonly a polymer. mdpi.comnih.gov Functionalized monomers that are structurally based on the original B-methylated CBS catalyst have been synthesized and polymerized. mdpi.com These efforts have led to catalytic polymers where the CBS moiety is either attached in a pendant fashion or integrated as a cross-linking agent in the polymer matrix. mdpi.com

Studies comparing these solid-state systems to the original solution-phase catalyst have shown that the method of immobilization is critical. While a pendant-bound system showed a reduction in stereoselectivity, the cross-linked polymer version afforded enantioselectivities nearly identical to those of the homogeneous catalyst. mdpi.com This demonstrates that with proper design, the practical benefits of a supported catalyst can be achieved without compromising its high performance. mdpi.com

Activation Strategies for Enhanced Catalytic Activity and Selectivity

Beyond structural modification of the catalyst itself, various strategies have been developed to activate the oxazaborolidine ring, thereby enhancing its Lewis acidity and expanding its catalytic utility to a broader range of chemical transformations.

A powerful activation strategy involves the protonation of the CBS-oxazaborolidine, such as the o-tolyl variant, with a strong Brønsted acid to generate a highly reactive chiral oxazaborolidinium ion (COBI). nih.govwikipedia.orgdtic.mil Strong acids like trifluoromethanesulfonic acid (HOTf) or trifluoromethanesulfonimide (HNTf₂) are commonly used for this purpose. nih.govwikipedia.org This protonation dramatically increases the Lewis acidity of the boron center, creating a potent chiral Lewis acid catalyst. dtic.mil

These resulting cationic catalysts, or COBIs, are capable of activating a wide range of substrates beyond simple ketones. They have proven particularly effective in mediating highly enantioselective Diels-Alder reactions, among other transformations. nih.govdtic.mil For example, the o-tolyl-CBS-oxazaborolidine, when activated with triflimide, serves as an excellent catalyst for the enantioselective Diels-Alder reaction between various dienes and α,β-acetylenic ketones. This activation strategy has significantly broadened the scope of CBS-type catalysts, transitioning them from reagents for asymmetric reduction to versatile catalysts for a variety of carbon-carbon bond-forming reactions. organic-chemistry.org

Combined Acid Catalysis

The catalytic activity of (R)-(+)-o-Tolyl-CBS-oxazaborolidine can be significantly enhanced through a strategy known as combined acid catalysis. This approach involves the use of a strong Brønsted or Lewis acid in conjunction with the oxazaborolidine, which generates a highly reactive chiral oxazaborolidinium ion (COBI). sigmaaldrich.com These "designer acids" exhibit greater Lewis acidity and, consequently, higher catalytic activity and stereoselectivity compared to the neutral oxazaborolidine catalyst alone. sigmaaldrich.com

The generation of the active catalyst involves the protonation or coordination of an external acid to the nitrogen atom of the oxazaborolidine ring. sigmaaldrich.comacs.org This interaction polarizes the B-N bond, which substantially increases the Lewis acidity of the endocyclic boron atom. acs.org Strong Brønsted acids such as trifluoromethanesulfonimide (Tf₂NH) and triflic acid (TfOH) are commonly employed for this purpose. sigmaaldrich.comscispace.com The resulting cationic species is a powerful chiral Lewis acid capable of activating a wide range of substrates for various asymmetric transformations.

A prime application of this combined acid system is in the enantioselective Diels-Alder reaction. sigmaaldrich.comsigmaaldrich.com The enhanced Lewis acidity of the protonated this compound allows for strong and well-defined coordination to dienophiles, leading to highly organized transition states and excellent stereocontrol. For example, the protonation of the o-tolyl derivative with triflimide has been shown to generate a catalyst that is highly effective for Diels-Alder reactions, providing enantioenriched products in high yields. sigmaaldrich.comscispace.com Computational studies have corroborated that the coordination of the Lewis acid to the nitrogen atom is crucial for catalytic activity, as it makes the subsequent coordination of the substrate to the boron atom more energetically favorable. acs.org

| Dienophile | Diene | Acid Co-catalyst | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Ref |

| Methacrolein | Cyclopentadiene | Tf₂NH | -78 | 94 | 96 | sigmaaldrich.com |

| 2-Bromoacrolein | Cyclopentadiene | Tf₂NH | -95 | 92 | 99 | sigmaaldrich.com |

| Fumaroyl Chloride | Cyclopentadiene | TfOH | -78 | 95 | 95 (R) | scispace.com |

Reproducibility and Stability Considerations in Practical Applications

The practical application of this compound and related catalysts requires careful consideration of their stability and the reproducibility of results. A primary factor influencing the catalyst's performance is its sensitivity to moisture. nrochemistry.comyoutube.com The presence of water in the reaction medium can significantly diminish the enantiomeric excess (ee) of the product, making it imperative to conduct reactions under strictly anhydrous conditions. youtube.comwikipedia.org

Compared to the parent B-H substituted oxazaborolidine, which is sensitive to both air and moisture, the B-aryl and B-alkyl variants such as this compound exhibit enhanced stability. york.ac.uk This improved stability allows for easier handling and storage. york.ac.uk However, long-term storage can still be a concern. Some studies have reported that the use of isolated CBS catalysts can sometimes lead to a lack of reproducibility, potentially due to catalyst degradation or "aging" over time. nih.govresearchgate.net To circumvent this issue, the in situ generation of the oxazaborolidine catalyst from its precursors—(R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine and an appropriate boronic acid or boroxine—immediately before use has emerged as a more reliable and practical approach. scispace.comnih.govresearchgate.net

| Factor | Observation | Impact on Practical Application | Ref |

| Moisture | Catalyst reacts with water. | Decreases enantiomeric excess. Requires anhydrous reaction conditions. | youtube.comwikipedia.org |

| Air Stability | B-aryl substituted CBS catalysts are more stable than B-H variants. | Easier to handle and store compared to the parent B-H catalyst. | york.ac.uk |

| Storage (Aging) | Isolated catalyst may show low reproducibility over time. | In situ generation from precursors is often preferred for consistent results. | nih.govresearchgate.net |

| Reagent Purity | Impurities in borane sources (e.g., borohydrides) can cause non-selective side reactions. | Can lower the observed enantioselectivity; requires high-purity reagents. | wikipedia.org |

Applications in Complex Molecule Synthesis and Chiral Building Block Production

Stereoselective Formation of Chiral Alcohols and Amines as Key Intermediates

The primary application of (R)-(+)-o-Tolyl-CBS-oxazaborolidine and related CBS catalysts is the asymmetric reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols. tcichemicals.comnih.govchem-station.com This transformation is highly valued for its predictability and the excellent enantiomeric excesses (ee) that are often achieved, typically exceeding 95%. alfa-chemistry.com The reaction exhibits broad substrate scope, effectively reducing aryl-aliphatic, di-aliphatic, di-aryl, and α,β-unsaturated ketones. wikipedia.org

The stereochemical outcome of the reduction is predictable based on the established mechanism, where the ketone coordinates to the Lewis acidic boron of the oxazaborolidine in a sterically favored manner, followed by intramolecular hydride transfer from the borane (B79455) coordinated to the nitrogen atom. wikipedia.org This dual activation model explains the high degree of enantioselectivity observed. chem-station.com

The utility of CBS catalysts extends beyond the synthesis of chiral alcohols to the preparation of chiral amines. The enantioselective reduction of ketimines and oxime ethers, catalyzed by oxazaborolidines, provides access to chiral primary and secondary amines, which are crucial building blocks in pharmaceuticals and natural products. sigmaaldrich.cominsuf.org

Table 1: Examples of (R)-CBS-oxazaborolidine Catalyzed Reductions

| Substrate (Ketone) | Product (Alcohol/Amine) | Catalyst | Reducing Agent | Enantiomeric Excess (ee) |

| Acetophenone (B1666503) | (R)-1-Phenylethanol | (R)-Methyl-CBS-oxazaborolidine | Borane-THF | >95% |

| 1-(2-Naphthyl)ethanone | (R)-1-(2-Naphthyl)ethanol | (S)-Methyl-CBS-oxazaborolidine | Borane-THF | 97% |

| Benzylacetone | (R)-1-Phenyl-3-butanol | (R)-Methyl-CBS-oxazaborolidine | Borane-THF | 69% |

| (E)-Benzalacetone | (R)-1-Phenyl-2-propen-1-ol | (R)-CBS catalyst | Catecholborane | High |

| Acetophenone O-benzyloxime | (S)-1-Phenylethanamine | (S)-Diphenylvalinol-derived complex | Borane | 52% |

Note: The table includes examples with closely related CBS catalysts to illustrate the general applicability. Data sourced from multiple studies. nih.govresearchgate.netresearchgate.netorgsyn.org

Synthesis of Natural Product Intermediates and Analogs

The CBS reduction has been extensively employed in the total synthesis of a diverse range of natural products, including alkaloids, terpenoids, prostaglandins, and macrolides. alfa-chemistry.comwikipedia.orgwikipedia.org Its ability to introduce a chiral hydroxyl group with high stereocontrol at an early or intermediate stage of a synthetic sequence is a significant advantage. alfa-chemistry.comchem-station.com

For instance, the synthesis of (+)-hygroline and (+)-pseudohygroline, two alkaloids, utilized a CBS reduction as a key step to establish the desired stereochemistry with 98% ee. alfa-chemistry.com Similarly, the total synthesis of the potent anticancer agent (-)-laulimalide involved a diastereoselective CBS reduction of a complex enone to furnish a key allylic alcohol intermediate. scispace.com The synthesis of epothilones, another class of anticancer natural products, also features a crucial asymmetric reduction of a ketone using an (R)-Me-CBS-oxazaborolidine to yield the desired (S)-alcohol. insuf.org

Furthermore, the CBS reduction has been instrumental in the synthesis of key intermediates for pharmaceuticals. A notable example is the synthesis of MK-0417, a carbonic anhydrase inhibitor used to treat glaucoma, where an asymmetric reduction of a bicyclic sulfone was achieved using a methyl-substituted CBS catalyst. wikipedia.org The synthesis of cholesteryl ester transfer protein (CEPT) inhibitors has also benefited from the chiral reduction of a ketone intermediate using an (R)-Me CBS oxazaborolidine reagent. insuf.org

Asymmetric Construction of Stereocenters in Complex Scaffolds

The CBS reduction is a powerful tool for the asymmetric construction of stereocenters within intricate molecular architectures. wikipedia.org The high degree of predictability and stereocontrol allows for the selective formation of a specific stereoisomer, which is often critical for the biological activity of the target molecule. insuf.org

In complex molecules with multiple functional groups, the chemoselectivity of the CBS reduction is a significant advantage. For example, α,β-unsaturated ketones are selectively reduced at the carbonyl group (1,2-reduction) without affecting the carbon-carbon double bond. chem-station.comwikipedia.org This chemoselectivity is crucial for preserving other functionalities within the molecule while introducing a new stereocenter.

The application of the CBS reduction extends to the synthesis of molecules with multiple stereocenters. For example, in the synthesis of hypoestestatins, a parallel kinetic resolution strategy employing a CBS-oxazaborolidine-catalyzed reduction of racemic ketones was used to generate two separable diastereomeric alcohols with high enantioselectivity. rsc.org This approach demonstrates the utility of the CBS reduction in creating complex stereochemical arrays. The synthesis of challenging quaternary stereocenters has also been achieved by coupling the CBS reduction with other stereoselective reactions, such as the Ireland-Claisen rearrangement. chem-station.com

Future Directions and Emerging Research Avenues

Expanding Substrate Scope and Reaction Diversity

A primary focus of future research is the expansion of the substrate scope for (R)-(+)-o-Tolyl-CBS-oxazaborolidine and the diversification of the reactions it can catalyze. While highly effective for many ketones, challenges remain with sterically hindered or electronically challenging substrates. Research is directed towards overcoming these limitations by fine-tuning reaction conditions or through rational catalyst modification.

Beyond reductions, the protonated form of this compound has shown great promise as a chiral Lewis acid in enantioselective Diels-Alder reactions. scispace.commerckmillipore.com Future work will likely explore its application in a broader range of cycloadditions and other Lewis acid-catalyzed transformations. The facile preparation and modification of oxazaborolidines make them important candidates for future applications in asymmetric catalysis. scispace.com

Table 1: Representative Substrate Scope in Asymmetric Reactions Catalyzed by o-Tolyl-CBS-oxazaborolidine

| Reaction Type | Diene/Ketone | Dienophile/Reducing Agent | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Diels-Alder | Cyclopentadiene | Methacrolein | (1R,2R,4R)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde | 95% ee (exo) |

| Diels-Alder | Isoprene | Acrylonitrile | (R)-4-Methylcyclohex-3-ene-1-carbonitrile | 92% ee |

| Diels-Alder | 1,3-Cyclohexadiene | N-Phenylmaleimide | (3aR,4R,7S,7aS)-3a,4,7,7a-Tetrahydro-2-phenyl-1H-4,7-methanoisoindole-1,3(2H)-dione | >99% ee |

| Ketone Reduction | Acetophenone (B1666503) | Borane-dimethyl sulfide (B99878) | (R)-1-Phenylethanol | >98% ee |

| Ketone Reduction | 1-Tetralone | Borane-dimethyl sulfide | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 97% ee |

Note: The data presented are representative examples and may not reflect the full scope of substrates investigated. Enantiomeric excess and diastereomeric ratios are highly dependent on specific reaction conditions.

Catalyst Immobilization and Flow Chemistry Applications

To enhance the practical utility of this compound, particularly in industrial settings, research into catalyst immobilization and its application in continuous flow chemistry is a crucial avenue. Immobilizing the catalyst on a solid support, such as a polymer or silica, facilitates its separation from the reaction mixture, enabling easier product purification and catalyst recycling. This approach aligns with the principles of green chemistry by reducing waste and improving process efficiency.

While the immobilization of other organocatalysts has been successfully demonstrated, specific examples involving the o-tolyl-CBS-oxazaborolidine are an area of active development. The combination of immobilized chiral organocatalysts and flow chemistry is a powerful tool for the sustainable production of enantioenriched compounds. researchgate.net

Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety for highly exothermic reactions, and the potential for automated, continuous production. The development of robust, immobilized this compound systems compatible with flow reactors would represent a significant advancement in the practical application of this catalyst.

Green Chemistry and Sustainable Synthetic Strategies

The principles of green chemistry are increasingly influencing the design of synthetic routes. This compound contributes to greener synthesis by acting as a catalyst, used in small quantities, rather than a stoichiometric reagent. This inherently reduces waste generation. Future research will likely focus on further enhancing the green credentials of processes utilizing this catalyst.

Key areas of investigation include:

Solvent Selection: Exploring the use of greener, more benign solvents to replace traditional chlorinated or aromatic solvents.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product.

Energy Efficiency: Developing processes that operate at ambient temperatures and pressures to minimize energy consumption.

E-Factor Analysis: Quantifying the environmental impact of synthetic routes using metrics like the E-factor (mass of waste per mass of product), and optimizing processes to minimize this value. The E-factor for many pharmaceutical processes can be high, and catalytic steps are crucial for its reduction.

Advanced Mechanistic Studies and Rational Catalyst Design

A deeper understanding of the reaction mechanism is paramount for the rational design of new and improved catalysts. While the general mechanism of CBS reduction is well-established, advanced mechanistic studies, particularly using computational methods like Density Functional Theory (DFT), can provide detailed insights into the transition states that govern enantioselectivity.